N,N-Dimethyltetrahydro-2H-pyran-4-amine
Overview
Description
“N,N-Dimethyltetrahydro-2H-pyran-4-amine” is a chemical compound with the molecular formula C7H15NO. It is also known as “4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine” with a CAS Number: 176445-80-0 .
Synthesis Analysis
The synthesis of a similar compound, “N,2,2-trimethyltetrahydro-2H-pyran-4-amine”, has been reported in the literature . The reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine, followed by reduction of the Schiff base thus obtained with sodium tetrahydridoborate gave N,2,2-trimethyltetrahydro-2H-pyran-4-amine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H18N2O/c1-10(2)8(7-9)3-5-11-6-4-8/h3-7,9H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 129.20 and a density of 0.9±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Transformations
One area of research focuses on the synthesis of complex organic molecules. For instance, Arutynyan et al. (2018) detailed the synthesis of 2,6-Diisopropyltetrahydro-2H-4-pyranone and its substituted amino derivatives through cyclization and condensation reactions, showcasing the versatility of tetrahydro-2H-pyran derivatives in organic synthesis N. S. Arutynyan et al., 2018. Additionally, research by Arutyunyan et al. (2012) on the synthesis and transformations of N,2,2-trimethyltetrahydro-2H-pyran-4-amine highlighted methods for generating amines through reduction and explored their subsequent chemical transformations N. S. Arutyunyan et al., 2012.
Catalysis and Green Chemistry
The development of catalytic processes and the emphasis on green chemistry are also significant research themes. Singh et al. (2020) demonstrated an eco-friendly synthesis of 2-amino-4H-benzo[b]pyrans using an amine-functionalized magnetically retrievable catalyst, highlighting the environmental benefits of using such catalysts in organic synthesis Preeti Singh et al., 2020.
Pharmaceutical Applications
In the pharmaceutical domain, studies have explored the synthesis of compounds with potential biological activities. For example, the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, including derivatives with the N,N-dimethyltetrahydro-2H-pyran-4-amine moiety, were investigated for their cytotoxic activities against various cancer cell lines, indicating the potential of these compounds in anticancer research L. Deady et al., 2003.
Functional Materials
Research has also been conducted on the modification of materials for enhanced performance. Aly et al. (2015) discussed the functional modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including those related to this compound, for potential medical applications, showcasing the material's improved properties H. M. Aly et al., 2015.
Safety and Hazards
The safety data sheet for “4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid release to the environment .
Properties
IUPAC Name |
N,N-dimethyloxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)7-3-5-9-6-4-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFKTKLTADWXNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436380 | |
Record name | N,N-Dimethyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38035-10-8 | |
Record name | N,N-Dimethyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-tetrahydro-2H-pyran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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